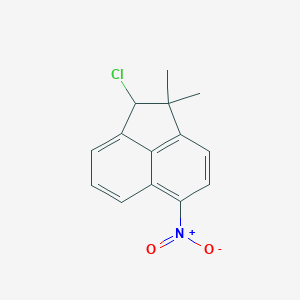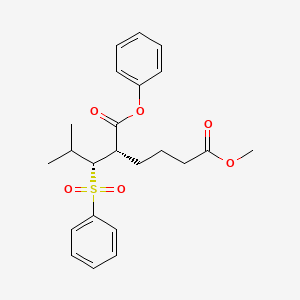
1,4,5,8,9,12-Hexahydrotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8,9,12-Hexahydrotriphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of three benzene rings fused together in a specific arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,8,9,12-Hexahydrotriphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexaaminobenzene with α-diketones can yield this compound derivatives . Another method involves the reaction of hexaketocyclohexane with unsaturated 1,2-diamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8,9,12-Hexahydrotriphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique electronic structure and the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as thiols or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
1,4,5,8,9,12-Hexahydrotriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Utilized in the production of organic semiconductors, sensors, and other advanced materials.
Mécanisme D'action
The mechanism by which 1,4,5,8,9,12-Hexahydrotriphenylene exerts its effects is primarily through its interactions with molecular targets and pathways. Its planar structure allows for effective π-π stacking interactions, which are crucial in many of its applications. Additionally, the compound’s electron-deficient nature enables it to participate in various electron transfer processes .
Comparaison Avec Des Composés Similaires
1,4,5,8,9,12-Hexahydrotriphenylene can be compared to other polycyclic aromatic hydrocarbons such as:
Triphenylene: Similar in structure but lacks the hydrogenation seen in this compound.
Hexaazatriphenylene: Contains nitrogen atoms within the ring structure, leading to different electronic properties.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
114221-73-7 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,4,5,8,9,12-hexahydrotriphenylene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-6H,7-12H2 |
Clé InChI |
VTYPJUFNVBQIKR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2=C3CC=CCC3=C4CC=CCC4=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


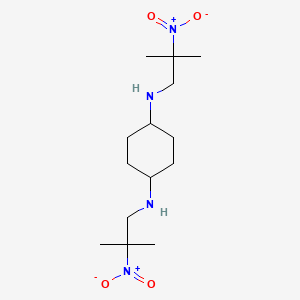
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)

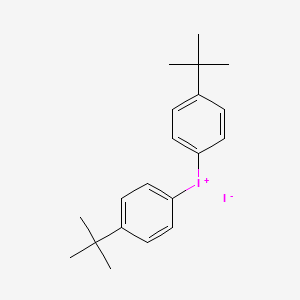
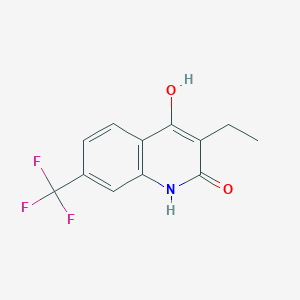
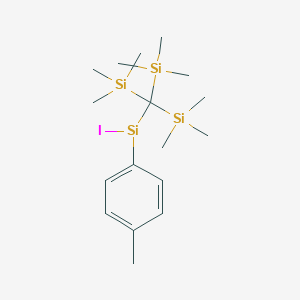
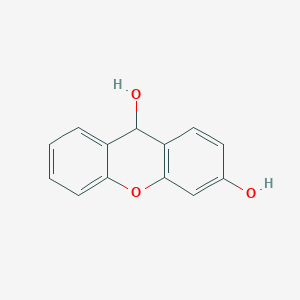
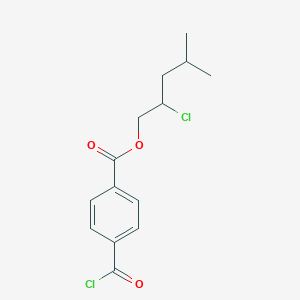
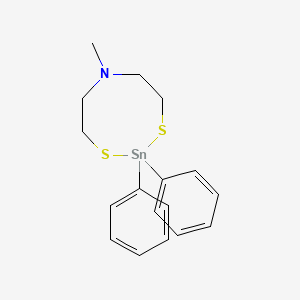
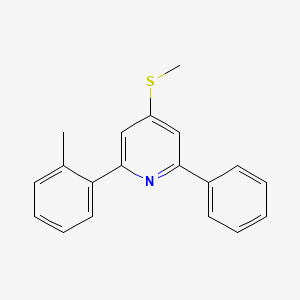
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

